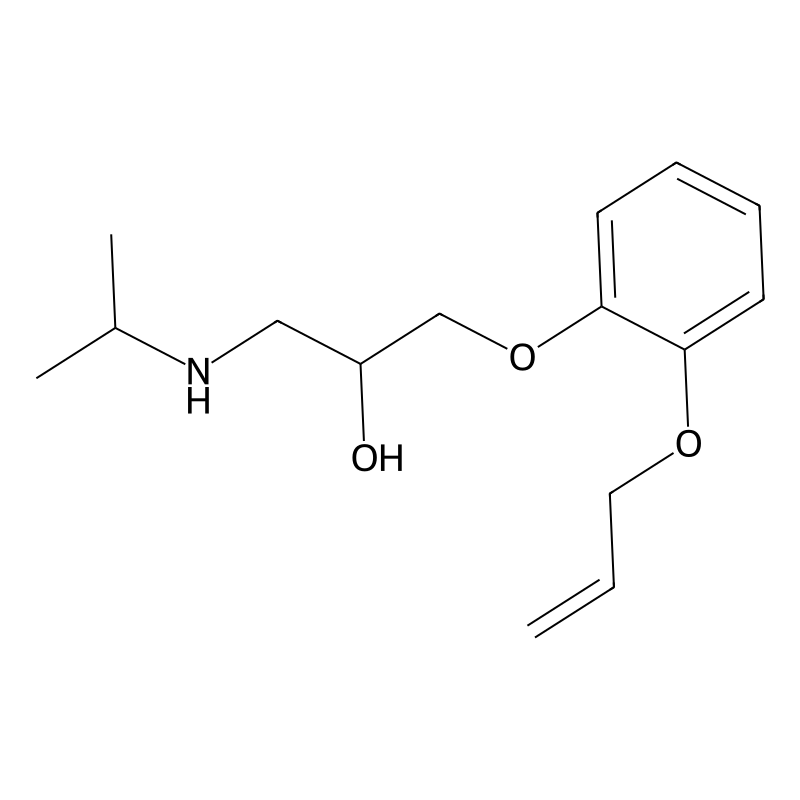

Oxprenolol

Content Navigation

- 1. General Information

- 2. Oxprenolol (CAS 22972-96-9): Baseline Procurement Parameters for a Non-Selective Beta-Blocker with ISA

- 3. The Functional Non-Interchangeability of Oxprenolol in Pharmacological and Formulation Models

- 4. Quantitative Evidence Guide: Oxprenolol vs. Common Beta-Blocker Substitutes

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Oxprenolol (CAS 22972-96-9) is a lipophilic, non-selective beta-adrenergic receptor antagonist distinguished by its intrinsic sympathomimetic activity (ISA). In procurement and material selection, its value is defined by a specific physicochemical and pharmacological profile: it acts as a partial agonist for cyclic AMP (cAMP) accumulation, unlike pure or inverse agonists [1]. Featuring an octanol-water partition coefficient (LogP) of approximately 2.28 and high aqueous solubility, oxprenolol offers predictable processability in formulation and membrane permeability assays [2]. These properties make it a critical reference standard for researchers requiring a beta-blocker that balances robust lipophilic tissue penetration with moderate baseline receptor stimulation.

Substituting oxprenolol with other non-selective beta-blockers like propranolol or pindolol introduces critical deviations in assay outcomes and formulation dynamics. Propranolol functions as an inverse agonist for cAMP in specific models, meaning its substitution in G-protein coupled receptor (GPCR) assays will result in complete receptor suppression rather than the baseline stimulation provided by oxprenolol [1]. Furthermore, oxprenolol's specific lipophilicity profile yields a distinct tissue distribution—such as a significantly higher brain-to-blood partition ratio than propranolol—meaning that substituting it with either highly lipophilic analogs (which suffer from tissue trapping) or hydrophilic analogs (like atenolol) will invalidate pharmacokinetic, blood-brain barrier penetration, or transcorneal flux data [2].

Receptor Signaling: Partial Agonism vs. Inverse Agonism

Oxprenolol acts as a partial agonist at beta-adrenergic receptors, differentiating it from pure or inverse antagonists. In comparative pharmacological models, oxprenolol stimulates cAMP accumulation and Erk1/2 phosphorylation. In contrast, propranolol and timolol act as inverse agonists for cAMP in pretreated cells, actively suppressing baseline signaling [1].

| Evidence Dimension | cAMP accumulation and receptor signaling |

| Target Compound Data | Partial agonist (stimulates cAMP accumulation) |

| Comparator Or Baseline | Propranolol / Timolol (Inverse agonists for cAMP) |

| Quantified Difference | Oxprenolol provides baseline receptor stimulation (ISA), whereas propranolol actively suppresses cAMP levels below baseline. |

| Conditions | In vitro cellular GPCR assays (e.g., IBMX-pretreated cells) |

Essential for selecting a standard in cardiac or GPCR models where complete receptor suppression causes assay failure or where moderate baseline stimulation is required.

Central Nervous System Distribution: Blood-Brain Barrier Penetration

The specific lipophilicity of oxprenolol facilitates high penetration across the blood-brain barrier (BBB). Quantitative pharmacokinetic profiling demonstrates that oxprenolol achieves a brain-to-blood partitioning ratio of 50:1 in human models. In direct comparison, the highly lipophilic propranolol achieves a lower ratio of 15:1 to 26:1, while the hydrophilic atenolol exhibits minimal penetration at 0.2:1 [1].

| Evidence Dimension | Brain-to-blood partition ratio |

| Target Compound Data | 50:1 |

| Comparator Or Baseline | Propranolol (15:1 to 26:1) and Atenolol (0.2:1) |

| Quantified Difference | Oxprenolol exhibits roughly double the brain-to-blood partitioning of propranolol and 250 times that of atenolol. |

| Conditions | In vivo human pharmacokinetic distribution models |

Critical for procuring a reference compound in neuropharmacology or targeted CNS drug delivery models requiring maximal central tissue accumulation.

Transcorneal Flux and Tissue Retention

In ex vivo corneal permeability models, beta-blockers exhibit distinct transport and retention profiles. Oxprenolol demonstrates a high extent of transcorneal transport (comparable to metoprolol and alprenolol) but with moderate tissue uptake. In contrast, propranolol exhibits significantly higher tissue retention (trapping) within the corneal matrix, which reduces its relative transport efficiency across the tissue into the aqueous chamber [1].

| Evidence Dimension | Transcorneal transport vs. tissue uptake |

| Target Compound Data | High transcorneal flux with moderate tissue matrix retention |

| Comparator Or Baseline | Propranolol (High tissue retention/trapping, lower relative flux) |

| Quantified Difference | Oxprenolol achieves higher trans-tissue transport efficiency by avoiding the excessive lipophilic trapping seen with propranolol. |

| Conditions | Ex vivo bovine and porcine corneal permeability assays |

Guides material selection for ophthalmic drug delivery research where maximizing transcorneal flux without excessive tissue accumulation is required.

Aqueous Solubility and Assay Processability

Oxprenolol is classified as a highly soluble compound under Biopharmaceutics Classification System (BCS) criteria, with an aqueous solubility significantly exceeding the 0.3 mg/mL threshold. Its measured LogP of ~2.28 provides sufficient lipophilicity for membrane permeation while maintaining reliable aqueous processability, unlike more extreme lipophilic analogs that require complex co-solvents for assay preparation [1].

| Evidence Dimension | Aqueous solubility for assay preparation |

| Target Compound Data | Highly soluble (MSol > 0.3 mg/mL) |

| Comparator Or Baseline | Poorly soluble lipophilic analogs (MSol < 0.3 mg/mL) |

| Quantified Difference | Ensures complete dissolution in standard aqueous buffers without precipitation. |

| Conditions | Standard aqueous media at pH 1-7.5 (37°C) |

Reduces formulation complexity and ensures reproducible dosing in high-throughput in vitro screening and in vivo models.

Reference Standard in GPCR Partial Agonism Assays

Directly leveraging its intrinsic sympathomimetic activity, oxprenolol is procured as a positive control in cAMP accumulation assays. It allows researchers to calibrate models where a moderate baseline stimulation is required, distinguishing it from inverse agonists like propranolol that suppress baseline signaling [1].

CNS-Targeted Drug Delivery and BBB Permeability Modeling

Driven by its 50:1 brain-to-blood partition ratio, oxprenolol serves as a highly penetrant reference compound in blood-brain barrier transport assays and neuropharmacological formulation studies, yielding higher central tissue accumulation than propranolol [2].

Ophthalmic Formulation and Transcorneal Transport Research

Based on its favorable balance of high transcorneal flux and moderate tissue retention, oxprenolol is utilized in ex vivo or in vitro ocular models to study transcorneal transport dynamics without the confounding variable of excessive lipophilic tissue trapping seen with propranolol [3].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Drug Indication

Pharmacology

Mechanism of Action

Absorption Distribution and Excretion

Metabolism Metabolites

Oxoprenolol has known human metabolites that include Oxprenolol glucuronide.

Wikipedia

Biological Half Life

Use Classification

Dates

Explore Compound Types